Triacetylphloroglucinol

Overview

Description

Triacetylphloroglucinol is a derivative of phloroglucinol, a phenolic compound. It is known for its selective anti-proliferative potential and has been explored for various pharmacological applications. This compound is a minor product of secondary metabolism and is less commonly studied compared to other derivatives of phloroglucinol .

Mechanism of Action

Target of Action

Triacetylphloroglucinol (TAPG) is a derivative of phloroglucinol, a phenolic compound with a wide array of biological potentials . The primary target of TAPG is Human Serum Albumin (HSA) . HSA is a protein in human blood and is considered to be a good carrier to deliver anticancer drugs due to its accumulation in tumor cells .

Mode of Action

TAPG interacts with HSA through molecular interactions . The interaction of TAPG with HSA results in strong static quenching of the intrinsic fluorescence of HSA . This interaction is reversible and exhibits moderate affinity, which favors the easy diffusion of the molecule to the target tissue . The interaction is spontaneous and exothermic, involving electrostatic interactions .

Biochemical Pathways

The synthesis of phloroglucinol compounds, including TAPG, is based on the DAPG biosynthetic pathway . This pathway has been identified and most of the genes involved have been cloned and characterized . The pathway involves the formation of triacylglycerol, a major class of secondary metabolites .

Pharmacokinetics

The interaction of tapg with hsa suggests that it may have good bioavailability due to the role of hsa as a carrier protein

Result of Action

TAPG has shown potent cytotoxicity towards various cancer cells, including lung (A549), breast (MDA MB-231), colon (HCT-15), and cervical (HeLa) cancer cells . TAPG treatment results in G1 phase arrest in cancer cells, loss in mitochondrial membrane potential, and increased ROS (Reactive Oxygen Species) production .

Action Environment

The action of TAPG can be influenced by environmental factors. For instance, the synthesis of TAPG can be achieved efficiently using a green route fast synthesis method . This process involves a Friedel-Craft acylation in a one-pot method using phloroglucinol and appropriate acetic anhydride or acyl chloride as acylation agents in the presence of a biodegradable catalyst under solvent-free conditions . This method demonstrates the influence of environmental factors on the synthesis and action of TAPG.

Biochemical Analysis

Biochemical Properties

TAPG interacts with various biomolecules, including enzymes and proteins. One significant interaction is with human serum albumin (HSA), a carrier protein that delivers anticancer drugs due to its accumulation in tumor cells . This interaction is characterized by a moderate affinity, favoring the easy diffusion of TAPG to the target tissue .

Cellular Effects

TAPG exhibits potent cytotoxicity towards various cancer cells, including lung (A549), breast (MDA MB-231), colon (HCT-15), and cervical (HeLa) cancer cells . It shows this cytotoxicity in a dose-dependent manner without showing any toxic effect to normal cells . TAPG treatment leads to G1 phase arrest in cancer cells and an increase in reactive oxygen species (ROS) production, along with a loss in mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of TAPG involves its interaction with HSA. The binding of TAPG strongly quenches the intrinsic fluorescence of HSA through a static quenching mechanism . This interaction leads to the formation of a ground-state complex and causes secondary structural changes in HSA, including a decrease in α-helical content .

Transport and Distribution

TAPG interacts with HSA, which is considered a good carrier to deliver anticancer drugs due to its accumulation in tumor cells . This interaction suggests that HSA may play a role in the transport and distribution of TAPG within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triacetylphloroglucinol can be synthesized through a one-pot method involving Friedel-Craft acylation. This process uses phloroglucinol and acetic anhydride or acyl chloride as acylation agents in the presence of a biodegradable catalyst such as methanesulfonic acid. The reaction is carried out under solvent-free conditions, making it an environmentally friendly approach .

Industrial Production Methods: In industrial settings, this compound can be synthesized using various catalysts like aluminum chloride, boron trifluoride etherate, and zinc chloride. These reactions typically employ nitrobenzene as the solvent. due to the toxic nature of these catalysts and solvents, there is a push towards greener synthetic methods .

Chemical Reactions Analysis

Types of Reactions: Triacetylphloroglucinol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Triacetylphloroglucinol has a wide range of scientific research applications:

Comparison with Similar Compounds

Phloroglucinol: The parent compound, known for its spasmolytic and muscle relaxant properties.

Diacetylphloroglucinol: Another derivative with significant antimicrobial activity.

Monoacetylphloroglucinol: Known for its enzyme-inhibiting properties.

Uniqueness: Triacetylphloroglucinol stands out due to its selective anti-proliferative potential and its ability to form important ligands in coordination chemistry. Its unique combination of biological activities makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Triacetylphloroglucinol (TAPG) is a phenolic compound belonging to the phloroglucinol family, recognized for its diverse biological activities. This article provides a comprehensive overview of the biological properties of TAPG, including its antimicrobial, antioxidant, and potential anticancer effects, supported by relevant data and case studies.

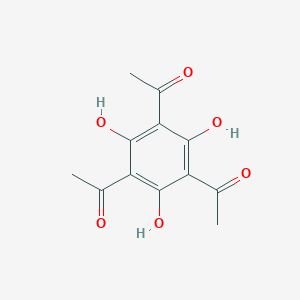

- Chemical Structure : TAPG is a triacetyl derivative of phloroglucinol (1,3,5-trihydroxybenzene), characterized by three acetyl groups attached to the aromatic ring.

- Solubility : It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

1. Antimicrobial Activity

TAPG exhibits a broad spectrum of antimicrobial properties, particularly against plant pathogens. Research indicates that it plays a role in the biocontrol of diseases caused by fungi and bacteria through its production by certain Pseudomonas strains .

Table 1: Antimicrobial Efficacy of TAPG Against Various Pathogens

| Pathogen Type | Organism | Inhibition Zone (mm) |

|---|---|---|

| Bacteria | E. coli | 15 |

| S. aureus | 12 | |

| Fungi | Fusarium oxysporum | 18 |

| Botrytis cinerea | 14 |

2. Antioxidant Properties

TAPG has been shown to possess antioxidant capabilities, which are critical for protecting cells from oxidative stress. This property is particularly relevant in therapeutic contexts where oxidative damage is implicated in disease progression.

3. Anti-inflammatory Effects

Studies suggest that TAPG may modulate inflammatory responses. Its derivatives have been linked to reduced expression of pro-inflammatory cytokines, indicating potential utility in managing inflammatory diseases .

4. Anticancer Potential

Recent investigations into the anticancer properties of TAPG reveal promising results. For instance, it has demonstrated selective anti-proliferative effects on various cancer cell lines. In vitro studies indicate that TAPG can induce apoptosis and inhibit cell migration in breast cancer cells .

Table 2: Anticancer Activity of TAPG on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Inhibition of cell migration |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Properties : A study conducted by Broadbent (1976) demonstrated that TAPG produced by Pseudomonas fluorescens effectively inhibited fungal pathogens in agricultural settings, highlighting its potential as a biocontrol agent .

- Anticancer Research : A recent publication explored the effects of TAPG on breast cancer cells, showing significant inhibition of cell proliferation and migration through the modulation of key signaling pathways involved in cancer progression .

- Antioxidant Activity Assessment : Research assessing the antioxidant capacity of TAPG indicated that it effectively scavenges free radicals, thereby reducing oxidative stress markers in cellular models .

Properties

IUPAC Name |

1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQHLDOEJYEQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356490 | |

| Record name | triacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-87-7 | |

| Record name | 1,1′,1′′-(2,4,6-Trihydroxy-1,3,5-benzenetriyl)tris[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | triacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.